molecular formula C11H15NO2S B14906002 2-((2-Methoxyethyl)thio)-N-phenylacetamide

2-((2-Methoxyethyl)thio)-N-phenylacetamide

Cat. No.: B14906002
M. Wt: 225.31 g/mol
InChI Key: SMKJCMJPGTTZJO-UHFFFAOYSA-N
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Description

2-((2-Methoxyethyl)thio)-N-phenylacetamide is an organic compound that features a phenylacetamide core with a 2-methoxyethylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyethyl)thio)-N-phenylacetamide typically involves the reaction of N-phenylacetamide with 2-methoxyethylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the thiol and facilitate nucleophilic substitution on the acetamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyethyl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxyethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Methoxyethyl)thio)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyethyl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Methoxyethyl)thio)-1H-benzimidazole: Another compound with a similar thioether group but a different core structure.

    N-Phenylacetamide: The parent compound without the 2-methoxyethylthio substituent.

Uniqueness

2-((2-Methoxyethyl)thio)-N-phenylacetamide is unique due to the presence of both the phenylacetamide core and the 2-methoxyethylthio substituent. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

2-(2-methoxyethylsulfanyl)-N-phenylacetamide

InChI

InChI=1S/C11H15NO2S/c1-14-7-8-15-9-11(13)12-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13)

InChI Key

SMKJCMJPGTTZJO-UHFFFAOYSA-N

Canonical SMILES

COCCSCC(=O)NC1=CC=CC=C1

Origin of Product

United States

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